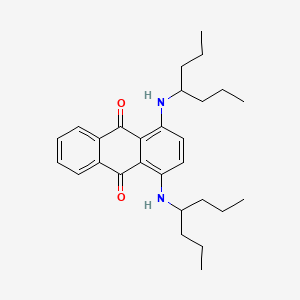

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its wide range of applications in various fields such as dye production, medicine, and organic electronics. This compound is characterized by the presence of two heptan-4-ylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with heptan-4-ylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by heptan-4-ylamino groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

Substitution: The amino groups can participate in further substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the amino or anthracene core.

Scientific Research Applications

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Medicine: Explored for its potential therapeutic effects and as a diagnostic tool in imaging studies.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit topoisomerase enzymes, which are crucial for DNA unwinding and replication . These interactions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Mitoxantrone: An anthraquinone derivative used as an anticancer agent.

Ametantrone: Another anthraquinone-based anticancer drug.

1,4-Bis(p-tolylamino)anthracene-9,10-dione: A structurally similar compound with different substituents.

Uniqueness

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is unique due to its specific heptan-4-ylamino substituents, which impart distinct chemical and physical properties compared to other anthraquinone derivatives. These properties can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

1,4-Bis(heptan-4-ylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione that has garnered interest for its potential biological activities, particularly in the context of anticancer research. This compound, characterized by its unique structure, exhibits various interactions with biological macromolecules, particularly DNA. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is an anthraquinone derivative featuring two heptan-4-ylamino side chains. Its molecular formula can be represented as C21H28N2O2. The presence of amino groups suggests potential interactions with nucleic acids and proteins, which are critical for its biological activity.

Anticancer Properties

- Mechanism of Action : Research indicates that anthracene derivatives, including this compound, can intercalate into DNA strands, leading to cytotoxic effects. This intercalation disrupts DNA replication and transcription processes. Studies have shown that compounds with longer aliphatic side chains tend to exhibit enhanced DNA binding affinity and cytotoxicity .

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a series of derivatives were tested for their ability to induce apoptosis in cancer cells, showing promising results correlated with their structural features . The structure-activity relationship (SAR) suggests that the presence of the heptan side chains improves the compound's ability to penetrate cellular membranes and interact with intracellular targets.

- DNA Binding Affinity : Thermal denaturation studies and unwinding assays have been employed to assess the binding affinity of this compound to DNA. The results indicated that compounds with two methylene links in their side chains exhibited superior binding characteristics .

Case Studies

Several case studies highlight the biological activity of related anthracene derivatives:

- Study 1 : A study involving a series of amino-substituted anthracene derivatives demonstrated their capability to bind DNA effectively, with specific derivatives showing IC50 values in the micromolar range against human cancer cell lines .

- Study 2 : Another investigation focused on the synthesis and evaluation of 2,6-disubstituted anthracene derivatives found that modifications in the side chains significantly impacted their anticancer efficacy and selectivity against different tumor types .

Data Table: Summary of Biological Activities

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cancer Types |

|---|---|---|---|

| This compound | 5.0 | DNA intercalation | Breast Cancer |

| 2-Aminoanthracene Derivative | 3.5 | Apoptosis induction via ROS generation | Lung Cancer |

| 6-Methoxy-1,4-anthraquinone | 7.0 | Topoisomerase inhibition | Colon Cancer |

| 2,6-Bis(heptylamino)anthraquinone | 4.2 | DNA groove binding | Prostate Cancer |

Properties

CAS No. |

184426-47-9 |

|---|---|

Molecular Formula |

C28H38N2O2 |

Molecular Weight |

434.6 g/mol |

IUPAC Name |

1,4-bis(heptan-4-ylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H38N2O2/c1-5-11-19(12-6-2)29-23-17-18-24(30-20(13-7-3)14-8-4)26-25(23)27(31)21-15-9-10-16-22(21)28(26)32/h9-10,15-20,29-30H,5-8,11-14H2,1-4H3 |

InChI Key |

AYQDXKAUHPIZFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC1=C2C(=C(C=C1)NC(CCC)CCC)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.